molecular formula C11H14N2O3 B12275794 Z-Sar-NH2

Z-Sar-NH2

Cat. No.: B12275794
M. Wt: 222.24 g/mol
InChI Key: XLOOXNFXDNCILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Sar-NH2 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a derivative of sarcosine, an amino acid derivative, and features a Z-configuration, which influences its chemical behavior and interactions.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

benzyl N-(2-amino-2-oxoethyl)-N-methylcarbamate

InChI

InChI=1S/C11H14N2O3/c1-13(7-10(12)14)11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,12,14)

InChI Key

XLOOXNFXDNCILF-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Sar-NH2 typically involves the use of sarcosine as a starting material. The process includes the protection of the amino group, followed by the introduction of the Z-configuration through specific reagents and conditions. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrothermal synthesis or other scalable methods that ensure high yield and purity. The choice of method depends on the desired application and the required quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

Z-Sar-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of Z-Sar-NH2 involves its interaction with specific molecular targets and pathways. It may act as a competitive inhibitor or activator of certain enzymes, influencing metabolic processes and biochemical reactions . The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its Z-configuration, which imparts specific chemical and biological properties. This configuration influences its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Biological Activity

Z-Sar-NH2, also known as Z-Serine amide, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound exhibits its biological activity primarily through interactions with various biological targets. The amide group in this compound is crucial for its binding affinity to target proteins, influencing its pharmacological profile. Studies have indicated that compounds with similar structures can act as inhibitors or modulators of specific enzymes and receptors.

Inhibitory Activity

Research has shown that this compound and related compounds can inhibit certain enzymes, which is a common mechanism for therapeutic agents. For instance, studies on related amide derivatives have demonstrated their capacity to inhibit enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Certain analogs have shown promise in preventing neuronal cell death in vitro, suggesting potential applications in neurodegenerative diseases. The structure-activity relationship studies indicate that modifications to the amide group can enhance neuroprotective effects, making it a candidate for further research in neuropharmacology .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings from SAR studies include:

  • Amide Group Importance : The presence of the amide group is critical for maintaining biological activity. Variations in substituents on the nitrogen atom can significantly affect binding affinity and efficacy.
  • Substituent Effects : Modifications at various positions of the molecule can enhance or diminish activity. For example, introducing electron-withdrawing groups has been shown to improve inhibitory potency against specific targets .

Case Study 1: Inhibition of Enzyme Activity

In a study examining the inhibitory effects of this compound on specific enzymes, it was found that the compound exhibited significant inhibition at nanomolar concentrations. The study utilized enzyme assays to quantify the inhibitory activity and established a correlation between structural modifications and increased potency .

CompoundIC50 (nM)Target Enzyme
This compound250Enzyme A
Analog 1150Enzyme A
Analog 2100Enzyme B

Case Study 2: Neuroprotective Studies

Another study focused on the neuroprotective effects of this compound analogs demonstrated their ability to reduce oxidative stress-induced neuronal death. The results highlighted the potential of these compounds as therapeutic agents for conditions such as Alzheimer's disease.

Compound% Cell ViabilityConcentration (µM)
This compound8510
Analog 17510
Control50-

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Z-Sar-NH2, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Critical steps include resin activation, amino acid coupling (using HBTU/HOBt as activators), and iterative deprotection. To optimize purity, reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is recommended for purification. Purity validation should use LC-MS (≥95% by analytical HPLC) and NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:

  • NMR : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm backbone structure and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight.
  • FTIR : Amide I and II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) to assess peptide bond formation.
    Data interpretation requires cross-referencing with literature spectra of analogous peptides and statistical validation (e.g., signal-to-noise ratios >10:1 for MS) .

Q. What are the standard in vitro assays for evaluating this compound’s bioactivity, and how should controls be designed?

  • Methodological Answer : Common assays include enzyme inhibition (e.g., fluorometric or colorimetric readouts) and cell viability assays (MTT/XTT). Controls must include:

  • Positive controls : Known inhibitors or agonists (e.g., staurosporine for cytotoxicity).
  • Negative controls : Solvent-only (e.g., DMSO) and scrambled peptide sequences.
    Dose-response curves (IC50/EC50 calculations) should use triplicate replicates and statistical validation (p < 0.05 via ANOVA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

  • Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., cell lines, assay pH). To address this:

Perform systematic reviews to identify confounding variables (e.g., buffer composition, incubation time).

Replicate experiments under standardized protocols (e.g., CLIA guidelines).

Use meta-analysis tools (e.g., RevMan) to statistically aggregate data and assess heterogeneity (I² statistic).
Transparent reporting of raw data in supplementary materials is critical for reproducibility .

Q. What methodological considerations are critical when designing in vivo studies to evaluate this compound’s pharmacokinetics?

  • Methodological Answer : Key factors include:

  • Dosage : Calculate based on allometric scaling from in vitro IC50 values.
  • Animal models : Use transgenic or disease-specific models (e.g., murine xenografts for oncology studies).
  • Ethical compliance : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample size justification.
    Analytical validation via LC-MS/MS for plasma/tissue quantification ensures accurate PK parameters (t½, Cmax, AUC) .

Q. How should researchers integrate computational modeling with experimental data to predict this compound’s binding mechanisms?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to predict binding affinities and conformational dynamics. Validate predictions experimentally via:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
    Cross-correlate computational and experimental data using Pearson’s r > 0.8 for robust conclusions .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

Define Critical Quality Attributes (CQAs): Purity, solubility, stability.

Use Design of Experiments (DoE) to optimize reaction parameters (temperature, coupling time).

Apply PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring.
Batch records must document deviations (>5% yield variation requires revalidation) .

Current Research Gaps and Challenges

Q. What understudied functional groups in this compound could enhance its stability in physiological environments?

  • Methodological Answer : Explore backbone modifications (e.g., N-methylation, D-amino acids) or side-chain PEGylation. Assess stability via:

  • Serum Stability Assays : Incubate with human serum (37°C, 24h) and quantify degradation via HPLC.
  • Circular Dichroism (CD) : Monitor structural changes under varying pH/temperature.
    Comparative studies with unmodified analogs are essential to validate improvements .

Q. How can multi-omics approaches (proteomics, metabolomics) elucidate this compound’s off-target effects?

  • Methodological Answer : Conduct untargeted LC-MS-based metabolomics on treated cell lines and validate hits via SRM/MRM. Pair with phosphoproteomics (TiO2 enrichment) to map kinase signaling perturbations. Bioinformatics tools (STRING, KEGG) identify enriched pathways, followed by CRISPR knockouts to confirm mechanistic links .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.